molecular formula C20H22N2O3 B2745481 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954675-72-0

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No. B2745481
M. Wt: 338.407
InChI Key: MYUCRKWQJPWKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound appears as white crystals . The FTIR (KBr) cm −1 values are: 3032 (C-H arom.), 1749 (C=O pyrone), 1677 (C=O b. acid), 1574 (C=C Ar), 1448 (C=C Ar), 1374 (CH 3), 1255 (C-O), 756 (C-H arom.) . The 1 H NMR (300 MHz, DMSO- d6) and 13 C NMR (75 MHz, DMSO- d6) values are also provided .

Scientific Research Applications

Enantioselective Synthesis

The process of enantioselective synthesis is a critical area in the development of pharmaceuticals and active molecular entities. Research involving compounds with similar structural features, such as N-methoxy-N-methylamide derivatives, highlights the importance of these methods in creating specific enantiomers of compounds for potential therapeutic use. The synthesis of piperidine derivatives from precursors like (S)-methylpyroglutamate demonstrates the application of these compounds in producing enantiomerically pure substances, which could have implications in drug synthesis and development (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Benzamides and their derivatives have been studied for their potential neuroleptic (antipsychotic) activities. Research on compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide has shown promising results in evaluating inhibitory effects on apomorphine-induced behaviors in rats, indicating the potential of these compounds in treating psychosis (Iwanami et al., 1981).

Synthesis of Novel Compounds

The creation of novel compounds with potential therapeutic applications is another significant area of research. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the versatility of benzamide derivatives in medicinal chemistry. Such research underscores the potential for developing new drugs based on the structural framework of benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Complexation Properties and Structural Character

Studying the complexation properties and structural character of compounds can provide insights into their potential applications in material science and catalysis. Research on lanthanides complexes of O,N-hetero donor ligands, for example, explores the coordination chemistry of similar compounds, which could inform the development of new materials or catalytic processes (Kobayashi et al., 2019).

Anticancer Evaluation

The evaluation of benzamide derivatives for their anticancer activity represents a crucial research domain. Studies on compounds like N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and their effects on various cancer cell lines highlight the potential therapeutic applications of these molecules in oncology (Mohan et al., 2021).

properties

IUPAC Name

2-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUCRKWQJPWKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

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